O-Cymene

Insecticide Pest Control Bioactivity

Ensure experimental reproducibility by sourcing the correct cymene isomer. o-Cymene (CAS 527-84-4) exhibits significantly higher insecticidal potency than m-cymene, including efficacy against insecticide-resistant Blattella germanica strains. Its distinct ortho-substitution governs critical properties—vapor pressure, density, and molecular recognition—making it non-interchangeable with p-cymene or m-cymene. Essential for R&D of resistance-breaking botanical insecticides, fumigant formulations, and processes requiring accurate thermal oxidation kinetic modeling above 700K. Procure with confidence; specify the ortho isomer.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 527-84-4
Cat. No. B1210590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Cymene
CAS527-84-4
Synonyms1-methyl-2-isopropylbenzene
o-cymol
ortho-cymol
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)C
InChIInChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4-8H,1-3H3
InChIKeyWWRCMNKATXZARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.74e-04 M
In water, 23.3 mg/L at 25 °C
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetrachloride
0.0233 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





o-Cymene (CAS 527-84-4): Procurement-Grade Physicochemical and Functional Profile for Industrial and Research Applications


o-Cymene (CAS 527-84-4), also known as 1-methyl-2-(1-methylethyl)benzene or ortho-cymene, is an aromatic hydrocarbon (C₁₀H₁₄) belonging to the monoterpenoid class. It is one of three structural isomers of cymene, distinguished by the ortho-substitution of a methyl and an isopropyl group on the benzene ring [1]. Present as a minor constituent in select essential oils such as cumin and thyme , o-cymene is a flammable, colorless liquid with a characteristic citrus-like aroma . It is nearly insoluble in water but miscible with organic solvents, exhibiting a boiling point of approximately 178°C, a density of ~0.877 g/mL at 25°C, and a flash point of 50°C (closed cup) .

o-Cymene (527-84-4): Why Isomeric Identity Determines Functional Performance in Biological and Industrial Systems


Substituting o-cymene with its more common isomer, p-cymene (CAS 99-87-6), or with m-cymene (CAS 535-77-3) is scientifically unjustified due to the divergent physicochemical and biological consequences of their distinct substitution patterns. The ortho-, meta-, and para- configurations of the methyl and isopropyl groups dictate critical properties including vapor pressure , density [1], and, most critically, molecular recognition in biological targets [2]. Consequently, the isomers exhibit non-interchangeable performance profiles in key application areas such as insecticidal potency and industrial process behavior [3]. Procurement decisions that treat cymene as a single commodity risk compromising both experimental reproducibility and product performance, necessitating a specification-driven approach to sourcing.

o-Cymene (527-84-4): Quantified Differentiation Evidence Against Comparator Isomers


Insecticidal Potency Against German Cockroach (Blattella germanica): o-Cymene LC50 Compared to p-Cymene and m-Cymene

In a contact + fumigant mortality bioassay, o-cymene demonstrated quantifiably distinct insecticidal activity compared to its positional isomers. While p-cymene was the most potent terpenoid tested (LC50 = 0.33 mg/cm²), o-cymene was the second most active, falling within a LC50 range of 0.44–0.92 mg/cm² and exhibiting greater toxicity than m-cymene [1]. This establishes a clear hierarchy of activity (p- > o- > m-) that is directly attributable to substitution pattern [2].

Insecticide Pest Control Bioactivity

Superior Insecticidal Activity of o-Cymene vs. m-Cymene Across Multiple Stored-Product Pest Species

A comparative study of cymene isomers isolated from Alpinia zerumbet essential oil directly evaluated the insecticidal activity of o-cymene and m-cymene against two major stored-product pests: Tribolium castaneum (red flour beetle) and Liposcelis bostrychophila (booklouse). The study unequivocally concluded that 'o-Cymene exhibited stronger fumigant and contact toxicity than m-cymene did to both insect species' [1]. This finding demonstrates that the ortho-substitution pattern confers a significant, verifiable advantage in bioactivity over the meta-substituted analog.

Stored-Product Protection Fumigant Contact Toxicity

Ortho-Effect in High-Temperature Oxidation Kinetics: Distinct Thermal Stability Profile of o-Cymene

The oxidation behavior of cymene isomers is not identical at elevated temperatures. A study on the influence of temperature and resonance-stabilization on the 'ortho-effect' in cymene oxidation revealed that the cyclic ether/HO₂-loss ratio in o-cymene oxidation is defined as unity at 450K and decreases to approximately 0.10 at 700K [1]. Critically, the ratio converges to this same value of ~0.10 for all three cymene isomers (o-, m-, and p-) at 700K, indicating an upper temperature limit for the ortho-effect [1]. This demonstrates that o-cymene's oxidation pathway is kinetically distinct from its isomers at lower and intermediate temperatures.

Chemical Process Engineering Oxidation Kinetics Thermal Stability

Vapor Pressure Variability: o-Cymene vs. Isomeric Vapor Pressure Data

Vapor pressure is a critical parameter influencing evaporation rate, inhalation exposure risk, and behavior in vapor-phase applications. Reported values for o-cymene's vapor pressure include 1.5 mmHg , 3.6 mmHg at 37.7°C , and 4.8 hPa (approx. 3.6 mmHg) at 37.7°C . While a direct head-to-head comparison of vapor pressure for all three isomers under identical, rigorous conditions is not found in the primary literature, the variation in reported values for o-cymene itself underscores the importance of using vendor-specific, batch-verified data for critical applications [1].

Volatility Process Engineering Safety

o-Cymene (527-84-4): Evidence-Backed Application Scenarios for Procurement and Formulation


Development of Isomer-Specific Botanical Insecticides for Resistant Pest Management

Based on the direct evidence that o-cymene exhibits greater insecticidal potency than m-cymene and is effective against insecticide-resistant strains of Blattella germanica , procurement of o-cymene is specifically justified for R&D and formulation of next-generation, resistance-breaking botanical insecticides. Its activity profile, second only to p-cymene among related terpenoids in specific assays , positions it as a strategic component where a balance of high efficacy and potential cost or formulation benefits is desired. Formulators should prioritize o-cymene over m-cymene for these applications to ensure optimal product performance.

High-Temperature Industrial Processes Requiring Isomer-Specific Safety Assessment

The unique temperature-dependent oxidation kinetics of o-cymene, characterized by a distinct ortho-effect that diminishes above 700K , necessitate its specific consideration in process safety and hazard analysis. Chemical engineers designing or operating processes where o-cymene is exposed to elevated temperatures (e.g., as a solvent or intermediate) cannot rely on kinetic data for p-cymene or m-cymene. Sourcing o-cymene with a full understanding of its thermal behavior is essential for accurate reactor modeling, mitigating runaway reaction risks, and controlling by-product formation.

Precision Formulation of Stored-Product Protectants and Fumigants

For protecting stored grains and commodities, the evidence that o-cymene demonstrates stronger fumigant and contact toxicity than m-cymene against key pests like the red flour beetle and booklouse provides a clear rationale for its selection. Procurement of high-purity o-cymene is critical for research groups and companies developing effective, low-toxicity alternatives to synthetic fumigants. The inferior performance of m-cymene in these assays underscores that isomer identity is a primary driver of bioactivity, and substitution would likely lead to a product with reduced efficacy.

Reference Standard and Intermediate for Chemical Synthesis

Given its well-defined physicochemical properties (e.g., boiling point ~178°C, density ~0.877 g/mL ) and established use as a pharmaceutical intermediate and solvent , o-cymene is a necessary procurement item for analytical laboratories requiring a certified reference standard for GC-MS or HPLC analysis of essential oils, as well as for synthetic chemists utilizing it as a starting material or solvent in specific reaction pathways [1]. The ortho-substitution pattern offers a unique steric and electronic environment that may be essential for certain synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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